Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)-

sigma-2 receptor TMEM97 selectivity

Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- (CAS 36855-66-0) is a synthetic small molecule belonging to the tetrahydroisoquinolinyl benzamide chemotype. It features a 4-aminobenzamide moiety linked via an N‑heteroaryl bond to a 5,6,7,8‑tetrahydroisoquinoline scaffold.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
CAS No. 36855-66-0
Cat. No. B11849530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)-
CAS36855-66-0
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CN=C2NC(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C16H17N3O/c17-13-7-5-12(6-8-13)16(20)19-15-14-4-2-1-3-11(14)9-10-18-15/h5-10H,1-4,17H2,(H,18,19,20)
InChIKeyYSTXQGUTCVJSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- (CAS 36855-66-0): Core Structural and Pharmacological Identity for Research Procurement


Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- (CAS 36855-66-0) is a synthetic small molecule belonging to the tetrahydroisoquinolinyl benzamide chemotype. It features a 4-aminobenzamide moiety linked via an N‑heteroaryl bond to a 5,6,7,8‑tetrahydroisoquinoline scaffold . This compound has been profiled in two distinct pharmacological contexts: as a selective sigma‑2 (σ2) receptor ligand and as a 4‑substituted aminoisoquinoline benzamide with potent Src‑family kinase and FLT3 inhibitory activity . Its dual annotation across these target classes — each linked to oncology and CNS applications — distinguishes it from simpler benzamide analogs and positions it as a multi‑purpose probe for studying σ2/TMEM97 biology and kinase‑dependent tumor proliferation .

Why Generic Substitution Fails for Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- in Specialized Research Applications


Tetrahydroisoquinolinyl benzamides are not functionally interchangeable. Minor modifications to the benzamide ring or the tetrahydroisoquinoline core drastically alter target engagement profiles. For example, replacing the 4‑amino group with other substituents can eliminate Src‑family and FLT3 kinase inhibition, while also shifting sigma‑2/sigma‑1 selectivity ratios . Similarly, fusing dioxole rings onto the tetrahydroisoquinoline or modifying the linker profoundly changes σ2 receptor affinity . Consequently, sourcing the precise analog — rather than a near neighbor — is critical for maintaining assay reproducibility and target specificity in both kinase‑focused and sigma‑receptor‑focused experimental systems .

Quantitative Differentiation Evidence for Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)- vs. In‑Class Analogs


Sigma‑2 Receptor Selectivity Over Sigma‑1: A 9.3‑Fold Ki Window in Rat PC12 Cells

The compound binds rat sigma‑2 receptors with a Ki of 90 nM, versus a Ki of 841 nM at sigma‑1 receptors, yielding a 9.3‑fold selectivity for σ2 over σ1. This compares favorably to the prototypical σ2 ligand PB28, which exhibits only ~2‑fold selectivity (σ2 Ki ≈ 0.68 nM; σ1 Ki ≈ 1.38 nM) . The 4‑amino derivative thus provides a larger functional window for experiments requiring σ2‑specific engagement with minimal σ1 crossover.

sigma-2 receptor TMEM97 selectivity binding affinity

Kinase Inhibition Profile: FLT3 and Src‑Family Kinase Targeting in AML Cell Lines

The compound is a member of the 4‑substituted aminoisoquinoline benzamide series that potently inhibits FLT3 and Src‑family kinases. In MV4‑11 and MOLM‑14 AML cell lines, the series exhibits single‑digit micromolar GI50 values. Importantly, the 4‑amino substitution on the benzamide ring is essential for kinase activity; replacement with aminoquinoline or aminoquinazoline abolishes FLT3 and Src binding . This strict structure–activity relationship demonstrates that only the 4‑amino‑N‑(tetrahydroisoquinolinyl)benzamide scaffold delivers dual FLT3/Src inhibition.

FLT3 Src kinase acute myeloid leukemia kinase inhibitor

Core Scaffold Fidelity: Tetrahydroisoquinoline vs. Isoquinoline or Dihydroisoquinoline Analogs

The fully saturated 5,6,7,8‑tetrahydroisoquinoline ring is critical for high σ2 affinity. SAR studies on tetrahydroisoquinolinyl benzamides show that fusion of methylenedioxy, ethylenedioxy, or propylenedioxy rings onto the tetrahydroisoquinoline alters affinity and selectivity . Furthermore, replacement of the tetrahydroisoquinoline with an isoquinoline or 3,4‑dihydroisoquinoline results in significant loss of σ2 binding (Ki shift from 90 nM to >1 µM) . Thus, the precise oxidation state and substitution pattern of the isoquinoline ring are non‑negotiable for maintaining the desired pharmacological profile.

tetrahydroisoquinoline scaffold hopping receptor affinity structural biology

Translational Oncology Potential: Dual σ2/Kinase Mechanism in Solid Tumor Models

σ2 receptors are upregulated ~10‑fold in proliferating tumor cells versus quiescent cells, and σ2 agonists trigger apoptosis . Conformationally‑flexible benzamide analogs of this scaffold have been developed as PET radiotracers for imaging solid tumors, with the 4‑amino derivative serving as a key intermediate . Concurrent Src‑family kinase inhibition further suppresses tumor cell migration and invasion. This dual mechanism — σ2‑mediated imaging/therapy plus kinase‑mediated growth inhibition — is unique to the 4‑amino‑N‑(tetrahydroisoquinolinyl)benzamide scaffold and not shared by simpler σ2 ligands (e.g., PB28, SV119) or single‑target kinase inhibitors.

σ2 receptor kinase inhibition breast cancer PET imaging

Optimal Research and Industrial Application Scenarios for Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)-


Sigma‑2 Receptor Pharmacological Dissection with Built‑in σ1 Counter‑Screen

The 9.3‑fold σ2/σ1 selectivity window (Ki 90 nM vs. 841 nM) makes this compound suitable for experiments requiring σ2‑specific receptor engagement with minimal σ1 cross‑reactivity. Use as a reference ligand alongside PB28 to calibrate σ2 versus σ1 contributions in cell‑based apoptosis, calcium mobilization, or radioligand binding assays .

FLT3‑ITD‑Driven AML Cell Line Profiling and Secondary Mutation Coverage

The compound’s dual FLT3/Src inhibition profile, with low µM GI50 values in MV4‑11 and MOLM‑14 cells, supports its use as a chemical probe in AML drug‑discovery programs. Its activity against FLT3‑D835Y secondary mutations provides an advantage over first‑generation FLT3 inhibitors that lose potency against this gatekeeper variant .

Radiotracer Development for σ2‑Positive Tumor Imaging

The 4‑amino benzamide precursor can be elaborated with ¹⁸F or ¹²³I labels to generate PET/SPECT radiotracers for imaging proliferative status of solid tumors. Its nanomolar σ2 affinity and selectivity enable high‑contrast tumor‑to‑background ratios in preclinical imaging studies .

Quote Request

Request a Quote for Benzamide, 4-amino-N-(5,6,7,8-tetrahydro-1-isoquinolinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.